3-Chloro-5-(hydroxymethyl)benzonitrile

概述

描述

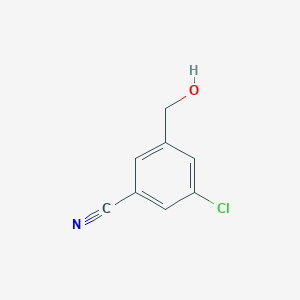

3-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, featuring a chloro group at the third position and a hydroxymethyl group at the fifth position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile typically involves the chlorination of 5-(hydroxymethyl)benzonitrile. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent, with sodium difluorochloroacetate and cesium carbonate as reagents. The reaction mixture is heated to 100°C under nitrogen protection for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions

3-Chloro-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Chloro-5-(carboxymethyl)benzonitrile.

Reduction: 3-Chloro-5-(hydroxymethyl)benzylamine.

Substitution: 3-Methoxy-5-(hydroxymethyl)benzonitrile.

科学研究应用

Organic Synthesis

3-Chloro-5-(hydroxymethyl)benzonitrile serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations:

- Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction: The nitrile group can be reduced to amines, expanding its utility in drug development and synthesis of biologically active compounds.

- Substitution Reactions: The chloro group can be substituted with other nucleophiles, facilitating the creation of derivatives with varied properties .

Biological Studies

In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways. The hydroxymethyl group may influence binding affinities and reactivity with biological targets, making it useful in pharmacological studies.

Material Science

This compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other polymeric materials where specific chemical functionalities are required .

Case Studies

Case Study 1: Synthesis of Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing various derivatives that exhibit enhanced pharmacological activities. By modifying the chloro and hydroxymethyl groups, researchers were able to create compounds with improved efficacy against specific biological targets .

Case Study 2: Enzyme Interaction Studies

Another research project investigated the interactions of this compound with specific enzymes involved in metabolic pathways. The study found that modifications to the hydroxymethyl group significantly affected enzyme activity, highlighting its potential role as a molecular probe in biochemical research.

作用机制

The mechanism of action of 3-Chloro-5-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The chloro and hydroxymethyl groups can participate in various chemical interactions, affecting the compound’s reactivity and binding properties.

相似化合物的比较

Similar Compounds

3-Chloro-5-(hydroxymethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

3-Chloro-5-(hydroxymethyl)benzoic acid: Contains a carboxyl group instead of a nitrile group.

3-Chloro-5-(hydroxymethyl)benzylamine: Features an amine group instead of a nitrile group.

Uniqueness

3-Chloro-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a chloro and a hydroxymethyl group on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. Its nitrile group also offers unique opportunities for further functionalization compared to similar compounds.

生物活性

3-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound characterized by a chlorobenzene ring with both hydroxymethyl and nitrile functional groups. Its molecular formula is CHClN O. Despite its potential applications in pharmaceuticals and chemical synthesis, the biological activity of this compound has been insufficiently explored, with limited research available on its mechanisms and effects.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that may influence its biological interactions:

- Chlorobenzene Ring : Provides stability and potential for electrophilic substitution reactions.

- Hydroxymethyl Group : May enhance solubility and reactivity in biological systems.

- Nitrile Group : Known for its ability to participate in various chemical transformations.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This inhibition is significant as CYP1A2 plays a crucial role in the metabolism of various drugs, which can lead to important drug-drug interactions when co-administered with other medications metabolized by this enzyme.

Enzyme Inhibition Profile

The ability to inhibit CYP1A2 suggests that this compound could influence the pharmacokinetics of drugs processed by this pathway. This characteristic makes it a candidate for further investigation in drug development and toxicology studies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 3-Chloro-4-(hydroxymethyl)benzonitrile | Hydroxymethyl group at position 4 | 0.83 |

| 5-Chloro-2-hydroxybenzonitrile | Hydroxyl group instead of hydroxymethyl | 0.81 |

| 3-Chloro-5-fluorobenzonitrile | Fluorine substitution instead of hydroxymethyl | 0.78 |

| 4-Chloro-3-hydroxymethylbenzonitrile | Hydroxymethyl group at position 3 | 0.79 |

This table illustrates the variations in functional groups and positions that can significantly affect reactivity and biological activity, highlighting the distinctiveness of this compound.

Case Studies and Research Findings

Despite the limited direct studies on this compound, related research provides insights into its potential applications:

- Cytochrome P450 Interaction : Inhibition studies have shown that compounds with similar structures can significantly impact enzyme activity, suggesting that this compound may have analogous effects.

- Synthesis Applications : The compound serves as a precursor in the synthesis of more complex molecules, indicating its utility in pharmaceutical chemistry.

- Potential Toxicity Considerations : Due to the lack of extensive safety data, it is recommended to handle this compound with caution, assuming potential risks until further testing is conducted.

常见问题

Basic Research Questions

Q. How is 3-Chloro-5-(hydroxymethyl)benzonitrile structurally characterized in GPCR research?

Methodological Answer: Structural characterization involves X-ray crystallography of the compound bound to its target receptor (e.g., mGlu5). For example, thermostabilized mGlu5 receptor complexes with this compound were resolved at 2.6–3.1 Å resolutions, revealing critical interactions with transmembrane domains (e.g., hydrophobic pockets and hydrogen bonds with Tyr659 and Thr780) . Nuclear Magnetic Resonance (NMR) and mass spectrometry further validate purity and stability under experimental conditions.

Q. What experimental assays are used to confirm its activity as a negative allosteric modulator (NAM) of mGlu5?

Methodological Answer: High-concentration radioligand binding assays (e.g., using [³H]methoxy-PEPy) measure displacement of reference ligands to determine IC₅₀ values. Functional assays, such as calcium mobilization in HEK293 cells expressing mGlu5, quantify inhibition of glutamate-induced signaling. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics guide hit-to-lead optimization .

Q. How is its solubility optimized for in vitro assays?

Methodological Answer: Co-solvents like DMSO (≤1% v/v) are used to enhance aqueous solubility. Structural modifications, such as introducing polar substituents (e.g., pyrimidine rings), improve physicochemical properties while maintaining potency. Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion .

Advanced Research Questions

Q. How do positional isomerism and substituent variations impact mGlu5 NAM efficacy?

Methodological Answer: Comparative studies of positional isomers (e.g., 3-chloro vs. 5-chloro derivatives) reveal that meta-substitution on the benzene ring maximizes receptor binding. Pyrimidine ring fluorination (e.g., 5-fluoropyridin-2-yl) enhances metabolic stability without compromising affinity. Docking simulations (AutoDock4) with flexible receptor sidechains (e.g., Tyr659) quantify steric and electronic effects .

Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy?

Methodological Answer: Pharmacokinetic profiling (e.g., plasma protein binding, brain penetration) bridges in vitro-in vivo gaps. For instance, low brain exposure despite high affinity may require prodrug strategies (e.g., esterification of the hydroxymethyl group). Microdialysis in rodent models quantifies target engagement .

Q. How are fragment-based approaches applied to optimize this compound?

Methodological Answer: Fragment screening identifies low-molecular-weight hits (e.g., pyrimidine cores) with high ligand efficiency. Structure-based drug design (SBDD) iteratively adds substituents (e.g., fluoropyridine) guided by crystallographic data. Free-energy perturbation (FEP) calculations predict binding affinity changes for synthetic analogs .

Q. What computational methods address receptor flexibility in docking studies?

Methodological Answer: Ensemble docking with multiple receptor conformations (e.g., from molecular dynamics simulations) accounts for mGlu5 transmembrane domain flexibility. AutoDock4’s "flexible sidechains" mode optimizes ligand-receptor interactions, validated by root-mean-square deviation (RMSD) analysis of predicted vs. crystallographic poses .

Q. How is cross-reactivity with other mGlu subtypes minimized?

Methodological Answer: Selectivity screens against mGlu1–8 receptors identify off-target interactions. For example, replacing the benzonitrile group with bulkier substituents reduces mGlu3 binding. Mutagenesis studies (e.g., Ala-scanning of mGlu5) pinpoint residues critical for subtype specificity .

属性

IUPAC Name |

3-chloro-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOWXYQLTYKTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729149 | |

| Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-35-1 | |

| Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。